2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde
Overview
Description
2-(3,4-Dimethylphenyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole compounds are known for their wide range of biological activities and are often found in natural products and pharmaceuticals. This particular compound features a 3,4-dimethylphenyl group attached to the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the 3,4-Dimethylphenyl Group: The 3,4-dimethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole is reacted with 3,4-dimethylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formylation: The final step involves the formylation of the indole ring at the 3-position. This can be achieved using the Vilsmeier-Haack reaction, where the indole is treated with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products:
Oxidation: 2-(3,4-Dimethylphenyl)-1H-indole-3-carboxylic acid.
Reduction: 2-(3,4-Dimethylphenyl)-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2-(3,4-Dimethylphenyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde depends on its specific biological target. Indole derivatives often interact with various enzymes and receptors in the body, leading to a range of biological effects. The compound may act as an inhibitor or activator of specific enzymes, or it may bind to receptors to modulate their activity. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
- **1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one .
- **N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines .
Uniqueness: 2-(3,4-Dimethylphenyl)-1H-indole-3-carbaldehyde is unique due to the presence of both the indole ring and the 3,4-dimethylphenyl group, which can impart distinct chemical and biological properties. The combination of these structural features may result in unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-11-7-8-13(9-12(11)2)17-15(10-19)14-5-3-4-6-16(14)18-17/h3-10,18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIYVHWXJIXQFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801233044 | |
Record name | 2-(3,4-Dimethylphenyl)-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801233044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
590391-01-8 | |
Record name | 2-(3,4-Dimethylphenyl)-1H-indole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=590391-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,4-Dimethylphenyl)-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801233044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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